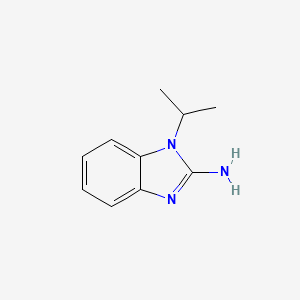

2-Amino-1-isopropylbenzimidazole

Descripción general

Descripción

2-Amino-1-isopropylbenzimidazole is a heterocyclic aromatic compound with the molecular formula C10H13N3. It is characterized by a benzimidazole core structure, which is a fusion of benzene and imidazole rings, with an amino group and an isopropyl group attached to the nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-isopropylbenzimidazole typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method is the condensation of o-phenylenediamine with isopropylamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Reaction Conditions

| Method | Conditions | Yield |

|---|---|---|

| One-pot reduction and cyclization | Formic acid, iron powder | High |

| Copper-catalyzed cross-coupling | CuCl, DMSO, 120°C for 12 hours | Good |

3.1. Oxidation and Reduction

2-Amino-1-isopropylbenzimidazole can undergo various chemical transformations:

-

Oxidation : The compound can be oxidized to form nitro or hydroxyl derivatives using strong oxidizing agents. For example, oxidation with potassium permanganate can yield corresponding nitro derivatives.

-

Reduction : Nitro derivatives can be reduced back to amines using catalytic hydrogenation or other reducing agents, maintaining the integrity of the benzimidazole structure.

3.2. Substitution Reactions

The amino group in this compound is a potential site for nucleophilic substitution reactions:

-

SN2 Mechanism : The compound can participate in SN2 reactions where it acts as a nucleophile attacking alkyl halides, leading to the formation of substituted products .

3.3. Cyclization Reactions

Cyclization reactions are significant for synthesizing more complex structures:

-

Formation of Benzimidazoles : The compound can react with various aldehydes and azides in the presence of catalysts to form bicyclic structures, showcasing its versatility in forming new heterocycles .

Biological Activities

Research indicates that derivatives of this compound exhibit promising biological activities:

-

Anticancer Properties : Certain derivatives have shown cytotoxic effects against human cancer cells by interfering with microtubule assembly, leading to apoptosis .

-

Antimicrobial Activity : Compounds within this class have demonstrated potential antimicrobial effects, making them candidates for further investigation in treating infectious diseases.

Aplicaciones Científicas De Investigación

1.1. Anticancer Activity

Recent studies have highlighted the potential of 2-amino-1-isopropylbenzimidazole derivatives as inhibitors of receptor tyrosine kinases, specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These compounds have shown promising cytotoxic activity against hepatocellular carcinoma cell lines (HepG2). For instance, a series of benzimidazole derivatives were synthesized and evaluated, with some exhibiting IC50 values as low as 1.98 µM, indicating potent anticancer properties compared to standard treatments like sorafenib (IC50 = 10.99 µM) .

1.2. Structure-Activity Relationship Studies

The modification of the benzimidazole core structure has been extensively studied to enhance its biological activity. The introduction of an isopropyl moiety in place of other substituents has been shown to improve VEGFR-2 inhibitory activity and overall cytotoxicity against cancer cells. For example, compounds with an isopropyl group demonstrated varying degrees of activity, with some being significantly more effective than their counterparts lacking this substitution .

2.1. Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzimidazole core followed by functionalization at the amino position. Various methodologies have been employed, including microwave-assisted reactions and traditional reflux methods, yielding high purities and yields .

| Method | Yield | Conditions |

|---|---|---|

| Reflux in ethanol | 61.2% | 4 hours at reflux |

| Microwave-assisted synthesis | 69% | Sealed tube at 90°C for 16 hours |

2.2. Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly used to validate the identity and quality of these compounds .

3.1. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The National Cancer Institute has screened some of these compounds against a panel of 60 cancer cell lines, revealing their potential as broad-spectrum anticancer agents .

3.2. Mechanistic Insights

Mechanistic studies involving molecular docking simulations have provided insights into how these compounds interact with VEGFR-2 at the molecular level, identifying key amino acids involved in binding and suggesting pathways for further optimization of these inhibitors .

Mecanismo De Acción

The mechanism of action of 2-Amino-1-isopropylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and enzymes, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action .

Comparación Con Compuestos Similares

2-Aminobenzimidazole: Lacks the isopropyl group, making it less hydrophobic compared to 2-Amino-1-isopropylbenzimidazole.

1-Methyl-2-aminobenzimidazole: Contains a methyl group instead of an isopropyl group, which affects its chemical properties and biological activity.

2-Amino-1-ethylbenzimidazole: Similar structure but with an ethyl group, leading to different reactivity and applications.

Uniqueness: this compound is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature may contribute to its distinct biological activities and applications .

Actividad Biológica

2-Amino-1-isopropylbenzimidazole is a derivative of the benzimidazole class, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins in the body. Benzimidazole derivatives typically exert their effects through:

- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of endogenous compounds.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involving kinase enzymes, thereby affecting cellular proliferation and apoptosis.

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to specific biomolecules, altering their activity and leading to therapeutic effects .

The biochemical properties of this compound include:

- Stability : The compound's stability is influenced by environmental factors such as temperature, light, and pH.

- Metabolic Pathways : It is involved in several metabolic pathways mediated by cytochrome P450 enzymes, which play a significant role in drug metabolism.

- Transport Mechanisms : The compound is transported within cells through interactions with specific transporters and binding proteins, affecting its distribution and efficacy.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. For instance:

- HepG2 Cell Line Studies : In vitro studies demonstrated that certain benzimidazole derivatives exhibit potent cytotoxic activity against the HepG2 cell line (human hepatocellular carcinoma), with IC50 values indicating effective inhibition compared to established drugs like sorafenib .

- Mechanism of Action : One study revealed that a related compound arrested the cell cycle at the G2/M phase and induced apoptosis in HepG2 cells, suggesting similar potential for this compound .

Antimicrobial Activity

Research has also pointed towards the antimicrobial potential of this compound:

- Broad-Spectrum Activity : Preliminary findings indicate that this compound exhibits antimicrobial activity against various pathogens, although specific data on efficacy against particular strains remains limited.

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of this compound compared to other benzimidazole derivatives:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Potential VEGFR-2 inhibitor |

| Compound 17a | Anticancer | 1.98 | High cytotoxicity against HepG2 |

| Sorafenib | Anticancer | 10.99 | Standard comparator |

| Compound 24b | Anticancer | 15.92 | Less potent than its furyl derivative |

Propiedades

IUPAC Name |

1-propan-2-ylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSHISPNDRJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90871-47-9 | |

| Record name | 1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.